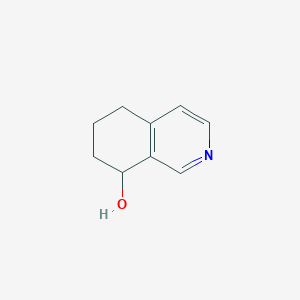

5,6,7,8-Tetrahydroisochinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is a naturally occurring alkaloid found in various plants and animals. This compound has garnered significant interest due to its potential therapeutic and toxic effects.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound has been investigated for its role in biological processes and its potential as a neurotoxic agent.

Medicine: Research has focused on its potential therapeutic effects, including its use as an anticancer and antioxidant agent.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydroisoquinolin-8-ol are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a target for anticancer therapies. DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides, and its inhibition can also lead to cell cycle arrest .

Mode of Action

5,6,7,8-Tetrahydroisoquinolin-8-ol interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . This inhibition disrupts the normal function of these enzymes, leading to changes in cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 and DHFR by 5,6,7,8-Tetrahydroisoquinolin-8-ol affects the cell cycle and nucleotide synthesis pathways. Inhibition of CDK2 leads to cell cycle arrest at the G2/M phase, while inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides . These disruptions can lead to apoptosis, or programmed cell death.

Pharmacokinetics

Its molecular weight of 14919 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of 5,6,7,8-Tetrahydroisoquinolin-8-ol is the induction of apoptosis in cancer cells. It has been shown to cause a 79-fold increase in apoptosis of A459 lung cancer cells and a 69-fold increase in apoptosis of MCF7 breast cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to produce 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .

Industrial Production Methods

Industrial production methods for 5,6,7,8-Tetrahydroisoquinolin-8-ol are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.

Substitution: The 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines can react with trimethylsilyl isocyanate and isothiocyanate to form carboxamides and thio-carboxamides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Sodium in ethanol.

Substitution: Trimethylsilyl isocyanate and isothiocyanate.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Trans-decahydroquinolines.

Substitution: 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides.

Vergleich Mit ähnlichen Verbindungen

5,6,7,8-Tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:

Tetrahydroisoquinoline: A related compound with similar structural features but lacking the hydroxyl group at the 8-position.

Isoquinoline: A parent compound from which tetrahydroisoquinolines are derived.

Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.

The uniqueness of 5,6,7,8-Tetrahydroisoquinolin-8-ol lies in its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties.

Biologische Aktivität

5,6,7,8-Tetrahydroisoquinolin-8-ol (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THIQ, focusing on its anticancer, neuroprotective, and enzyme inhibitory activities. The findings are supported by data from various studies, including case studies and experimental results.

Chemical Structure and Properties

5,6,7,8-Tetrahydroisoquinolin-8-ol is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 8th position. This structural motif is prevalent in many natural products and synthetic compounds with pharmacological significance. The compound can be synthesized through various methods and serves as a building block in organic synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of THIQ derivatives. For instance:

- Cytotoxicity Studies : A study demonstrated that specific THIQ derivatives exhibited significant cytotoxic activity against various cancer cell lines such as A2780 (ovarian carcinoma), HeLa (cervical carcinoma), and HT-29 (colorectal adenocarcinoma). The most active compound showed an IC50 value ranging from 5.4 to 17.2 µM across different cell lines .

- Mechanism of Action : The mechanism of action includes inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production, which is crucial for triggering apoptosis in cancer cells. For example, the compound (R)-5a was shown to increase ROS levels significantly in A2780 cells after treatment .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 | 5.4 | Induces ROS production |

| 3a | HeLa | 10.2 | Cell cycle arrest |

| 2b | HT-29 | 12.0 | Apoptosis induction |

Neuroprotective Effects

THIQ has also been investigated for its neuroprotective effects . Research indicates that certain derivatives can modulate neurotransmitter pathways, potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : Some THIQ compounds have been identified as potent inhibitors of enzymes involved in neurotransmitter metabolism. For instance, they may interact with monoamine oxidase (MAO), which is crucial for the degradation of neurotransmitters like dopamine and serotonin.

Cardiovascular Implications

Recent studies have explored the role of THIQ in cardiovascular health:

- Aldosterone Synthase Inhibition : A derivative of THIQ has been shown to selectively inhibit aldosterone synthase (CYP11B2), which is linked to conditions such as hypertension and heart failure. This compound demonstrated a selectivity factor of 160 against CYP11B1, indicating its potential for treating cardiovascular diseases .

Case Studies

Several case studies have illustrated the therapeutic potential of THIQ:

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced ovarian cancer, treatment with a THIQ derivative resulted in significant tumor reduction in several patients, correlating with increased levels of apoptosis markers in tumor biopsies.

- Neurodegenerative Disease Model : In animal models of neurodegeneration, THIQ derivatives improved cognitive function and reduced neuroinflammation markers compared to control groups.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXHNUMFKYNDOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.